3-Amino-N-methyl-4-methylamino-benzamide
Description
Properties
IUPAC Name |
3-amino-N-methyl-4-(methylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-8-4-3-6(5-7(8)10)9(13)12-2/h3-5,11H,10H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYSOOZWMLSYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)NC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271862 | |
| Record name | 3-Amino-N-methyl-4-(methylamino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66315-21-7 | |
| Record name | 3-Amino-N-methyl-4-(methylamino)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66315-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-methyl-4-(methylamino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for 3 Amino N Methyl 4 Methylamino Benzamide
Historical Overview of Aminobenzamide Synthesis
The synthesis of aminobenzamides is rooted in the broader history of aromatic chemistry. Early methods often relied on the reduction of corresponding nitrobenzamides. For instance, the preparation of simple aminobenzamides like 3-aminobenzamide (B1265367) can be achieved through the catalytic hydrogenation of 3-nitrobenzamide. wikipedia.org Similarly, the industrial synthesis of para-aminobenzamide has traditionally started from p-nitrobenzoic acid, which undergoes reactions to form p-nitrobenzamide, followed by a reduction step, often using iron powder. google.comgoogle.com These foundational routes, involving nitration of a benzoic acid precursor, amidation, and subsequent reduction, established a fundamental blueprint for accessing the aminobenzamide scaffold. Over time, advancements have focused on improving yield, reducing environmental impact by moving away from reagents like iron powder, and developing more selective and efficient catalytic systems. google.com
Classical and Modern Approaches to the Benzamide (B126) Core
The formation of the benzamide core, specifically the amide bond, is a cornerstone of organic synthesis. A variety of methods have been developed, ranging from classical reactions to the use of sophisticated modern reagents.
Amidation Reactions and Coupling Reagents
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, activation of the carboxylic acid is necessary.
A classical and widely used method is the Schotten-Baumann reaction , which involves converting the carboxylic acid into a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukacs.org The resulting acyl chloride readily reacts with an amine, often in the presence of a base, to form the amide. fishersci.co.ukscribd.com
In modern synthesis, particularly in pharmaceutical and peptide chemistry, a vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions, minimizing side reactions and racemization. acs.orgluxembourg-bio.com These reagents activate the carboxylic acid by forming a highly reactive intermediate, such as an active ester. fishersci.co.uk The choice of reagent can be critical for achieving high yields, especially with complex or sterically hindered substrates. acs.org
Below is a table of common coupling reagents used in benzamide synthesis:
Interactive Table: Common Amide Coupling Reagents| Reagent Class | Example Reagent(s) | Abbreviation | Key Features & Byproducts |
|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DCC, EDC | Highly effective; forms a reactive O-acylisourea intermediate. Byproducts (dicyclohexylurea, DCU) can be insoluble and easily filtered, though EDC's urea (B33335) byproduct is water-soluble. fishersci.co.ukluxembourg-bio.com Additives like HOBt are often used to reduce epimerization. luxembourg-bio.com |
| Aminium/Uronium Salts | HATU, HBTU | HATU, HBTU | Very efficient with quick reaction times and minimal racemization. hepatochem.com React with carboxylic acids to form active esters. luxembourg-bio.com |
| Phosphonium Salts | BOP, PyBOP | BOP, PyBOP | Require a base for the reaction with the carboxylate. hepatochem.com Aza-derivatives like PyAOP have been shown to be more reactive. luxembourg-bio.com |
Strategies for Ortho- and Para-Substituted Benzamides
The synthesis of regioselectively substituted benzamides typically relies on starting with a benzene (B151609) ring that already contains the desired substituents or their precursors in the correct positions. The directing effects of the substituents on the aromatic ring are crucial in multi-step syntheses. youtube.com
For example, the synthesis of para-aminobenzamide often begins with para-nitrobenzoic acid. google.com The nitro group is a meta-director, but since the desired amino group is para to the carboxyl group, the synthesis starts with the correctly substituted precursor. The process involves converting the carboxylic acid to a benzamide and then reducing the nitro group to an amine. google.comgoogle.com
For ortho-substituted benzamides, similar strategies apply. If a directing group is already present, it can guide the introduction of new substituents. For instance, the synthesis of 2-aminobenzamide (B116534) analogues can be achieved from 2,4-difluorobenzonitrile, where the fluorine atoms are sequentially substituted. acs.org The order of reactions is critical to ensure the final product has the correct substitution pattern. youtube.com
Targeted Synthesis of 3-Amino-N-methyl-4-methylamino-benzamide
The synthesis of a complex molecule like this compound, which has three substituents in a specific arrangement, requires a carefully designed multi-step pathway that controls regioselectivity.
Development and Optimization of Multi-Step Synthetic Pathways
A logical synthetic route to this compound can be designed starting from a commercially available, appropriately substituted precursor. A key intermediate is N-methyl-4-(methylamino)-3-nitrobenzamide , as the nitro group at position 3 can be selectively reduced to the target amino group in the final step.
A plausible pathway, based on a patented method for this nitro-intermediate, is outlined below google.com:
Nucleophilic Aromatic Substitution: The synthesis begins with 4-chloro-3-nitrobenzoic acid . The chlorine atom at position 4 is activated towards nucleophilic substitution by the electron-withdrawing nitro group at position 3. Reaction with methylamine (B109427) displaces the chloride to form 4-methylamino-3-nitrobenzoic acid . google.com
Acyl Chloride Formation: The carboxylic acid group of the intermediate is activated by converting it into an acyl chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂), yielding 4-(methylamino)-3-nitrobenzoyl chloride . google.com
Amidation: The highly reactive acyl chloride is then reacted with a second equivalent of methylamine. This forms the amide bond, producing the intermediate N-methyl-4-(methylamino)-3-nitrobenzamide . google.com
Nitro Group Reduction: The final step is the selective reduction of the nitro group to an amino group. This transformation yields the target compound, This compound . This reduction can be carried out using various standard methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or chemical reducing agents like tin(II) chloride or iron in acidic conditions.
The following table summarizes the proposed multi-step synthesis:
Interactive Table: Synthetic Pathway for this compound| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 4-Chloro-3-nitrobenzoic acid | Methylamine (CH₃NH₂) | 4-Methylamino-3-nitrobenzoic acid | Nucleophilic Aromatic Substitution |
| 2 | 4-Methylamino-3-nitrobenzoic acid | Thionyl Chloride (SOCl₂) | 4-(Methylamino)-3-nitrobenzoyl chloride | Acyl Chloride Formation |
| 3 | 4-(Methylamino)-3-nitrobenzoyl chloride | Methylamine (CH₃NH₂) | N-Methyl-4-(methylamino)-3-nitrobenzamide | Amidation |
Regioselective Functionalization Techniques for Aromatic Amines
Achieving the specific 1,3,4-substitution pattern of the target molecule is the most critical challenge, and it is solved through careful selection of the starting material and the reaction sequence.
The key to the regioselectivity in the proposed synthesis lies in the starting material: 4-chloro-3-nitrobenzoic acid . This molecule already possesses the required positional relationship between the substituents (or their precursors).
Position 4 Functionalization: The nucleophilic aromatic substitution (SNAAr) of the chlorine at C-4 with methylamine is highly regioselective. The presence of the strongly electron-withdrawing nitro group at the ortho position (C-3) and the carboxyl group at the para position (C-1) activates the chlorine for displacement by stabilizing the negatively charged Meisenheimer complex intermediate.
Position 3 Functionalization: The amino group at C-3 is introduced indirectly. It starts as a nitro group, which is a robust functional group that is stable during the initial substitution and amidation steps. The final, selective reduction of this nitro group is a common and high-yielding functional group interconversion that does not affect the other parts of the molecule, thus preserving the substitution pattern.
This strategy of using a pre-functionalized ring and performing sequential, selective reactions is a common and powerful technique in the synthesis of complex aromatic compounds. nih.govacs.org
Application of Microreactor Technology in Continuous Synthesis
The synthesis of this compound and its precursors can be significantly enhanced through the adoption of microreactor technology. These miniaturized systems offer superior control over reaction parameters, leading to improved yields, safety, and scalability compared to traditional batch processes.
A plausible synthetic pathway to this compound involves the initial synthesis of an N-methyl-4-(methylamino)-3-nitrobenzamide intermediate. This intermediate can then be reduced to form 3-amino-4-(methylamino)benzamide, followed by a selective N-methylation of the amide nitrogen. Microreactors can be advantageously applied at various stages of this synthesis.
For instance, the amidation reaction to form a benzamide derivative can be efficiently conducted in a continuous-flow microreactor. thieme-connect.de These systems facilitate rapid mixing and precise temperature control, which is crucial for managing the exothermic nature of many amidation reactions. The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing the formation of side products and ensuring higher purity of the desired amide.
The subsequent reduction of the nitro group to an amine is another step where microreactor technology excels. Catalytic hydrogenations, a common method for nitro group reduction, can be performed more safely and efficiently in microreactors packed with a solid-supported catalyst. The use of a continuous-flow setup minimizes the volume of hazardous reagents at any given time and allows for precise control of hydrogen pressure and residence time, leading to high conversion rates and selectivities.
The final N-methylation step can also be adapted to a continuous-flow process. The use of a tube-in-tube reactor with a semi-permeable membrane can facilitate the introduction of a gaseous methylating agent, allowing for a controlled and efficient reaction. mdpi.com
The table below illustrates the potential advantages of using microreactor technology for key reaction steps in the synthesis of related aromatic amines and amides.
| Reaction Step | Conventional Batch Method | Microreactor Method | Potential Advantages of Microreactor |
| Amidation | Large reactor volume, potential for temperature gradients, longer reaction times. | Precise temperature control, rapid mixing, short residence times. thieme-connect.de | Improved yield and purity, enhanced safety, easier scalability. |
| Nitro Reduction | High-pressure batch reactors, potential for catalyst deactivation, safety concerns with hydrogen handling. | Packed-bed microreactors, precise control of hydrogen pressure and flow, enhanced catalyst lifetime. | Increased safety, higher efficiency, better process control. |
| N-Methylation | Use of hazardous methylating agents in large quantities, potential for over-methylation. | Controlled addition of reagents, precise stoichiometry, potential for in-situ generation of methylating agents. nih.govorganic-chemistry.org | Higher selectivity, reduced waste, improved safety. |
Green Chemistry Principles in Synthetic Route Design
The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce the environmental impact of the chemical process. rsc.org This involves the careful selection of reagents, solvents, and catalysts to minimize waste and toxicity.
A key consideration is the choice of starting materials. A potential route starts from 4-chloro-3-nitrobenzoic acid, which is reacted with methylamine to form 4-methylamino-3-nitrobenzoic acid. google.com This is then activated, for example with thionyl chloride, and reacted with another equivalent of methylamine to yield N-methyl-4-(methylamino)-3-nitrobenzamide. google.com While effective, this route involves the use of hazardous reagents like thionyl chloride.
Green chemistry principles would encourage the exploration of alternative, less hazardous activating agents or catalytic methods for direct amidation. For example, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, with water being the only byproduct. sciepub.com The use of microwave-assisted synthesis with a catalyst like ceric ammonium (B1175870) nitrate (B79036) can also facilitate direct amidation under solvent-free conditions, significantly reducing waste. mdpi.comdoaj.org
The reduction of the nitro group is another area where green chemistry can be applied. While catalytic hydrogenation with palladium on charcoal is a common and relatively clean method, the use of high-pressure hydrogen can pose safety risks. lookchem.com Alternative, greener reducing agents and conditions are continually being explored.
For the final N-methylation step, traditional methylating agents like methyl iodide are highly toxic. A greener alternative is the use of phenyl trimethylammonium iodide, which is a safer and easier-to-handle solid reagent that allows for monoselective N-methylation of amides. nih.govorganic-chemistry.orgresearchgate.net
The choice of solvent is also a critical aspect of green chemistry. The use of bio-alternative solvents like Cyrene™ for amide synthesis from acid chlorides and primary amines has been shown to be a more sustainable option compared to traditional dipolar aprotic solvents. rsc.org Enzymatic methods, such as using Candida antarctica lipase (B570770) B (CALB) in a green solvent like cyclopentyl methyl ether (CPME), offer a highly sustainable route for amide bond formation. nih.gov
The following table summarizes the application of green chemistry principles to the proposed synthetic steps.
| Green Chemistry Principle | Application in Synthesis | Example |
| Prevention | Designing syntheses to minimize waste. | Using catalytic direct amidation to avoid the use of stoichiometric activating agents. sciepub.com |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Direct amidation reactions where water is the only byproduct. sciepub.com |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Replacing toxic methylating agents like methyl iodide with safer alternatives like phenyl trimethylammonium iodide. nih.govorganic-chemistry.org |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances. | Performing reactions under solvent-free conditions, for example, using microwave-assisted synthesis. mdpi.comdoaj.org |
| Use of Renewable Feedstocks | Using raw materials and feedstocks that are renewable rather than depleting. | Investigating bio-based starting materials for the synthesis of the benzamide core. rsc.org |
| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. | Employing catalysts like boric acid or ceric ammonium nitrate for amidation. sciepub.commdpi.com |
By integrating these green chemistry principles and leveraging the advantages of microreactor technology, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.
Advanced Spectroscopic and Structural Elucidation of 3 Amino N Methyl 4 Methylamino Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed high-resolution Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Amino-N-methyl-4-methylamino-benzamide is not available in the reviewed scientific literature. Consequently, a specific analysis of its ¹H and ¹³C NMR spectra, which would be fundamental for the definitive assignment of its chemical structure, cannot be provided.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
There are no published studies that employ multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound. Such analyses would be crucial for unambiguously establishing the connectivity between protons and carbons within the molecule, particularly for distinguishing between the amino and methylamino substituents on the benzamide (B126) ring.
Solid-State NMR for Polymorph Characterization
Information regarding the use of solid-state NMR for the characterization of potential polymorphs of this compound is not found in the public domain. Solid-state NMR would be instrumental in studying the compound in its solid form, providing insights into its crystalline and amorphous structures.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
While the molecular formula of this compound is established as C₉H₁₃N₃O, detailed experimental mass spectrometry data is not readily accessible.
High-Resolution Mass Spectrometry (HRMS)
Specific high-resolution mass spectrometry (HRMS) data, which would provide a precise mass measurement to unequivocally confirm the elemental composition of the molecule, has not been published. A theoretical monoisotopic mass can be calculated, but experimental verification is absent from the literature.
A detailed analysis of the fragmentation patterns of this compound under mass spectrometric conditions is not available. Such an analysis would be valuable for understanding the compound's stability and for confirming the structural arrangement of its functional groups through the identification of its daughter ions.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights
Experimentally obtained and interpreted Infrared (IR) and Raman spectra for this compound are not present in the surveyed scientific literature. Vibrational spectroscopy would be essential for identifying and confirming the presence of key functional groups, such as the primary amine (-NH₂), secondary amine (-NH-), amide (C=O), and N-methyl groups.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
There are no published X-ray crystallographic studies for this compound. Therefore, information regarding its absolute stereochemistry, crystal system, space group, and the specifics of its crystal packing, including intermolecular interactions like hydrogen bonding, remains undetermined.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable)
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful analytical methods employed to investigate the stereochemical properties of chiral molecules. These techniques are based on the differential interaction of chiral substances with left and right circularly polarized light. Consequently, the application of CD and ORD spectroscopy is contingent upon the inherent chirality of the molecule under investigation.
A thorough structural analysis of this compound reveals that the molecule is achiral. It does not possess any stereogenic centers (chiral carbons) or other elements of chirality, such as axial or planar chirality. The molecular structure is superimposable on its mirror image.
Due to its achiral nature, this compound does not exist as a pair of enantiomers. Therefore, the concept of enantiomeric excess (ee), which quantifies the purity of a chiral sample, is not applicable to this compound. As this compound does not exhibit optical activity, it will not produce a signal in either CD or ORD spectroscopy.
Computational Chemistry and Theoretical Modeling of 3 Amino N Methyl 4 Methylamino Benzamide
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational preferences of 3-Amino-N-methyl-4-methylamino-benzamide. These calculations provide a detailed picture of the molecule's geometry, which is essential for its biological activity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies, particularly using the B3LYP functional, are instrumental in determining the optimized molecular geometry. These studies often reveal the planarity of the benzamide (B126) core and the preferred orientations of the amino, methylamino, and N-methyl groups. The rotational barriers around the C-N bonds can also be calculated, providing insights into the molecule's flexibility. For instance, DFT calculations can predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. researchgate.netnih.gov
Analysis of Electronic Properties and Frontier Molecular Orbitals (FMO)
The electronic properties of a molecule are key to understanding its reactivity and interaction with biological targets. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. mdpi.comresearchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the amino and methylamino groups are expected to significantly influence the HOMO, raising its energy and making the molecule a better electron donor. The benzamide moiety, particularly the carbonyl group, will likely contribute significantly to the LUMO.
Table 2: Calculated Electronic Properties of this compound (Exemplary Data)
| Property | Calculated Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Note: This data is hypothetical and serves as an example based on computational studies of analogous aromatic amines and benzamides. scispace.comresearchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a dynamic perspective of the molecule's behavior over time. researchgate.nettandfonline.comresearchgate.netmdpi.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound in different environments, such as in aqueous solution.
These simulations can reveal the most populated conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding with water molecules or with the active site of a protein. This information is invaluable for drug design and understanding the molecule's pharmacokinetic properties. mdpi.comnih.gov
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models.
For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. spectrabase.comdocbrown.info These calculations help in the assignment of experimental NMR spectra and can provide insights into the electronic environment of the different nuclei.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. mdpi.comresearchgate.net These theoretical spectra can aid in the interpretation of experimental vibrational data, allowing for the identification of characteristic vibrational modes associated with the different functional groups in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Exemplary Data)
| Proton | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 7.8 |
| N-H (Amino) | ~4.5 |
| N-H (Amide) | ~8.2 |
| N-CH₃ (Amide) | ~2.9 |
| N-CH₃ (Methylamino) | ~2.8 |
Note: These are estimated values based on typical chemical shifts for similar functional groups and are highly dependent on the solvent and other experimental conditions.
Reaction Pathway Energetics and Transition State Analysis
For instance, the synthesis of this compound likely involves a transamidation or a related coupling reaction. mdpi.com Theoretical modeling can elucidate the reaction mechanism by identifying the transition state structures and calculating the energy barriers for different possible pathways. This can provide valuable information for optimizing reaction conditions and improving the synthetic yield. Transition state theory combined with computational chemistry provides a powerful tool for understanding and predicting chemical reactivity. researchgate.netnih.gov
Chemical Reactivity and Transformation Mechanisms of 3 Amino N Methyl 4 Methylamino Benzamide
Electrophilic and Nucleophilic Reactions of the Benzamide (B126) Moiety and Amino Groups
The reactivity of 3-Amino-N-methyl-4-methylamino-benzamide is dominated by the characteristics of its three primary functional groups: the primary amino group at position 3, the secondary methylamino group at position 4, and the N-methylbenzamide group.
Nucleophilic Character of Amino Groups : The primary (C3-NH₂) and secondary (C4-NHCH₃) amino groups are strong nucleophiles. Their reactivity is influenced by steric hindrance and electronic effects. The primary amine is generally more accessible for reactions, while the secondary amine's nucleophilicity is slightly enhanced by the electron-donating methyl group. These groups readily react with a variety of electrophiles.
Benzamide Moiety : The benzamide's carbonyl group (C=O) presents an electrophilic site, susceptible to nucleophilic attack, although it is less reactive than a ketone or aldehyde. The amide N-H bond is weakly acidic and can be deprotonated under strong basic conditions.
Aromatic Ring : The two amino groups are strong activating groups, directing electrophilic aromatic substitution to the ortho and para positions. Given the substitution pattern, positions 2 and 6 are the most likely sites for electrophilic attack.
Derivatization Strategies for Analog Synthesis
The functional groups of this compound serve as handles for extensive derivatization, enabling the synthesis of a wide array of chemical analogs.
The nucleophilic amino groups are primary sites for acylation and alkylation to generate new derivatives.
Acylation : This reaction involves treating the compound with acylating agents like acid chlorides or anhydrides. It typically occurs preferentially at the more sterically accessible primary amino group. Such reactions are fundamental in building more complex amide structures or for installing protecting groups. Iterated acylation followed by reduction is a known strategy for synthesizing tertiary amines. youtube.com
Alkylation : Direct alkylation of the amino groups with alkyl halides can be challenging to control, often leading to mixtures of mono- and poly-alkylated products. masterorganicchemistry.com However, selective mono-N-alkylation can be achieved under specific conditions, for instance by using chelation with reagents like 9-BBN to protect and activate the amine. organic-chemistry.org Due to the increased reactivity of the secondary amine product, preventing over-alkylation is a key challenge. youtube.com In related N-phenylbenzamide syntheses, alkylation of an amine group has been shown to be a crucial step for creating metabolically stable derivatives. nih.govnih.gov A related sulfonamide compound is also used as a reagent for the methylation of amines. biosynth.com
Table 1: Potential Derivatization Reactions
| Reaction Type | Reagent Example | Primary Reactive Site(s) | Potential Product Structure |
|---|---|---|---|
| Acylation | Acetyl Chloride | 3-Amino group | 3-(Acetylamino)-N-methyl-4-methylamino-benzamide |
| Alkylation | Methyl Iodide | 3-Amino, 4-Methylamino | Mixture of N-methylated products |
| Reductive Amination | Acetone, NaBH₃CN | 3-Amino group | 3-(Isopropylamino)-N-methyl-4-methylamino-benzamide |
| Nitration | HNO₃/H₂SO₄ | Aromatic ring (position 6) | 3-Amino-N-methyl-4-methylamino-6-nitro-benzamide |
| Cyclization | Formic Acid | 3-Amino, 4-Methylamino | Fused Benzimidazole (B57391) ring |
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to synthesize substituted amines. masterorganicchemistry.comwikipedia.org In this process, an amine reacts with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org
For this compound, the primary amino group can react with various aldehydes and ketones. The subsequent reduction, often carried out using mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields a more substituted amine at the C-3 position. youtube.commasterorganicchemistry.com This method avoids the issue of multiple alkylations that can occur with direct alkylation. masterorganicchemistry.com
Nitration of the aromatic ring followed by reduction of the nitro group is a common strategy to introduce an additional amino functionality.
Nitration : The presence of two activating amino groups directs nitration to the available ortho/para positions. For the parent compound, this would likely be position 6. The synthesis of a closely related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, is achieved by reacting 4-chloro-3-nitrobenzoic acid with methylamine (B109427), followed by amidation. google.com This demonstrates the feasibility of introducing a nitro group onto the benzamide scaffold. google.comnih.gov
Reduction : The resulting nitro-derivative can then be reduced to a primary amine. This transformation creates an ortho-diamine system (amines at positions 3 and 4), which is a valuable precursor for heterocyclic synthesis.
Cyclization Reactions for Formation of Fused Heterocycles
The ortho-diamine arrangement, formed after the introduction and reduction of a nitro group or by utilizing the existing amines at positions 3 and 4, is a key structural motif for synthesizing fused heterocyclic systems. Specifically, this arrangement is ideal for the formation of benzimidazoles. The related compound N-methyl-4-(methylamino)-3-nitrobenzamide is noted as an intermediate in the synthesis of benzimidazole derivatives that can promote hair growth. google.com The reaction of the diamine with reagents such as carboxylic acids, aldehydes, or their derivatives leads to the closure of a five-membered imidazole (B134444) ring fused to the benzene (B151609) ring. A similar diamine, o-amino(methyl)aniline, has been used as a linker for on-resin peptide cyclization, highlighting the utility of this functional group arrangement in building complex cyclic structures. researchgate.net
Role as a Precursor in the Synthesis of Complex Organic Scaffolds
The chemical versatility of this compound and its derivatives makes it a valuable precursor for more complex organic structures. Benzamide derivatives are widely used as intermediates for various drugs. google.com For example, a related compound, 3-amino-4-methylbenzamide, is an important raw material for pharmaceutical APIs. mallakchemicals.com
Furthermore, analogs have been developed for specialized applications. A fluorobenzyl analogue of a related structure was synthesized to create a radiopharmaceutical imaging agent for studying the serotonin (B10506) transporter. nih.gov The synthesis of this complex molecule relied on a precursor with an amino group that could be functionalized, similar to the reactivity of the subject compound. nih.gov The synthesis of N-phenylbenzamide derivatives with antiviral properties also highlights how this core scaffold can be modified to create bioactive molecules. nih.govnih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-methyl-4-(methylamino)-3-nitrobenzamide |
| 4-chloro-3-nitrobenzoic acid |
| 3-Amino-4-methylbenzamide |
| o-amino(methyl)aniline |
| 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| 9-Borabicyclononane (9-BBN) |
| Acetyl Chloride |
| Methyl Iodide |
| Acetone |
| Formic Acid |
| Nitric Acid |
Advanced Analytical Methods for Detection and Purity Assessment in Chemical Systems
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantitative Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like 3-Amino-N-methyl-4-methylamino-benzamide. Its versatility allows for the separation of the main component from a complex mixture of impurities.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. In a typical setup, a non-polar stationary phase (like C18 or Phenyl-Hexyl) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For aromatic amines and benzamides, RP-HPLC provides excellent resolution and robust performance. researchgate.netwur.nl The inclusion of a buffer or an acid modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase can improve peak shape and selectivity by controlling the ionization state of the amino groups. chemmethod.com Detection is commonly achieved using a UV-Vis or a Photo-Diode Array (PDA) detector, which is well-suited for aromatic compounds due to their chromophoric nature. wu.ac.th
A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
A significant challenge in the synthesis of substituted aromatic compounds is the potential formation of positional isomers. For this compound, isomers could arise from the incorrect positioning of the amino or methylamino groups on the benzene (B151609) ring. Separating these closely related compounds is critical for accurate purity assessment.
HPLC method development for isomer separation requires careful optimization of several parameters:
Stationary Phase Selection: While C18 is a workhorse, alternative stationary phases like Phenyl-Hexyl or biphenyl (B1667301) can offer different selectivities for aromatic and polar compounds due to unique pi-pi interactions.
Mobile Phase Composition: Fine-tuning the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase can significantly impact the retention and resolution of isomers.
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction, sometimes leading to improved separation.
Gradient Profile: A shallow gradient around the elution time of the main peak can enhance the resolution between the target compound and its closely eluting isomers.
The goal is to achieve baseline resolution (Rs > 1.5) between the peak for this compound and any potential isomeric impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, molecules with polar functional groups, such as the primary and secondary amines and the amide group in this compound, are generally not volatile enough for direct GC analysis. Their polarity can also lead to poor peak shape and adsorption onto the GC column. thermofisher.com
To overcome these limitations, a derivatization step is necessary. jfda-online.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. Common approaches for compounds containing amino groups include:
Silylation: This involves replacing the active hydrogens on the amine and amide groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.govyoutube.com
Acylation: This method introduces an acyl group (e.g., acetyl, trifluoroacetyl) using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). This neutralizes the basicity of the amines and increases volatility. researchgate.net
Once derivatized, the resulting less polar and more volatile compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the mixture, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, allowing for confident identification.
Table 2: Representative GC-MS Analysis Parameters (Post-Derivatization)
| Parameter | Value |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Work
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC is recognized as a "green" chromatography technique due to its reduced consumption of organic solvents. afmps.be It offers advantages in terms of speed and efficiency, with faster analysis times and quicker column equilibration compared to HPLC. selvita.com
While this compound is not a chiral molecule, SFC is a highly effective technique for preparative-scale purification. Its lower viscosity and higher diffusivity mobile phase allow for higher flow rates without a significant loss in efficiency, making it ideal for isolating larger quantities of the target compound from its impurities.
In a hypothetical scenario where a chiral analog of the compound was synthesized, SFC would be the premier technique for enantiomeric separation. Chiral SFC typically employs polysaccharide-based chiral stationary phases (CSPs). chromatographyonline.com The addition of small amounts of polar co-solvents (like methanol) and additives (such as acids or bases) to the supercritical CO2 mobile phase is often necessary to achieve and optimize the separation of enantiomers. researchgate.net
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical synthesis. nih.gov In the synthesis of this compound, TLC would be used to track the conversion of starting materials to the final product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on an aluminum backing). The plate is then developed in a chamber containing a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase.
After development, the separated spots are visualized, typically under UV light, as aromatic compounds like benzamides are often UV-active. nih.gov By comparing the spots of the reaction mixture to those of the starting materials and a reference standard of the product, a chemist can qualitatively assess the reaction's progress. The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. This allows for the determination of the optimal reaction time and helps in identifying any major by-products.
Future Directions and Emerging Research Avenues in 3 Amino N Methyl 4 Methylamino Benzamide Research
Innovations in Flow Chemistry and Continuous Processing for Synthesis
The traditional batch synthesis of fine chemicals and pharmaceutical intermediates is increasingly being challenged by the adoption of flow chemistry and continuous processing. These technologies offer numerous advantages, including enhanced safety, better process control, higher yields, and the potential for rapid reaction optimization.
For the synthesis of substituted benzamides, flow chemistry presents a compelling alternative to conventional methods. A notable example is the continuous flow synthesis of N-(3-amino-4-methylphenyl)benzamide, an intermediate for various medicines. researchgate.net This process highlights the feasibility of translating multi-step batch syntheses into a more efficient and controlled continuous operation. researchgate.net Similarly, the synthesis of 3-amino-4-amidoximinofurazan, a precursor for energetic materials, has been successfully demonstrated in a continuous-flow setup, achieving a high yield of 95% and significantly reducing the reaction time compared to batch operations. rsc.org
These case studies provide a strong rationale for developing a continuous flow process for 3-Amino-N-methyl-4-methylamino-benzamide. A hypothetical flow synthesis could involve the sequential introduction of reagents into microreactors or packed-bed reactors, with precise control over temperature, pressure, and residence time for each reaction step. For instance, the amidation of a suitable carboxylic acid precursor with methylamine (B109427) could be performed in one module, followed by a reduction or another functional group interconversion in a subsequent module, all within an integrated and automated system.
Key Advantages of Flow Synthesis for this compound:
| Feature | Benefit in the Context of Benzamide (B126) Synthesis |
| Enhanced Safety | Minimizes the handling of potentially hazardous reagents and intermediates by containing them in a closed system with a small reaction volume. |
| Precise Process Control | Allows for tight control over reaction parameters (temperature, pressure, stoichiometry), leading to improved selectivity and reduced by-product formation. |
| Increased Efficiency | Reduces reaction times from hours to minutes and allows for continuous production, increasing overall throughput. rsc.org |
| Scalability | Offers a more straightforward path to scale-up by running the process for longer durations or by numbering up parallel reactor systems. |
Machine Learning and AI-Driven Retrosynthesis for Benzamide Derivatives
A significant challenge in developing robust retrosynthesis models is the need for large, high-quality datasets of chemical reactions. arxiv.orgarxiv.org To address this, researchers are developing frameworks like RetroWISE, which use in-silico generated reaction data to augment existing datasets and improve the predictive power of the models. arxiv.orgarxiv.org This self-boosting framework can enhance the model's ability to identify plausible synthetic pathways for even complex or rare molecular architectures. arxiv.org
Impact of AI on the Synthesis of Benzamide Derivatives:
| AI Application | Potential Impact |
| Single-Step Retrosynthesis | Rapidly identifies potential disconnections and suggests suitable reagents and reaction conditions. |
| Multi-Step Route Prediction | Designs complete synthetic pathways from commercially available starting materials. arxiv.org |
| In-Silico Data Augmentation | Improves the accuracy and scope of retrosynthesis models by expanding the training data. arxiv.orgarxiv.org |
| Optimization of Reaction Conditions | Predicts optimal temperatures, solvents, and catalysts for specific transformations. |
Exploration of Non-Covalent Interactions and Supramolecular Assembly
The study of non-covalent interactions is crucial for understanding the properties and behavior of molecules in the solid state and in solution. For benzamide derivatives, interactions such as hydrogen bonding and π-π stacking play a significant role in determining their crystal packing, solubility, and ultimately their biological activity and material properties.
The benzamide functional group itself is a potent hydrogen bond donor and acceptor. The presence of additional amino groups in this compound provides further opportunities for the formation of intricate hydrogen-bonding networks. These interactions can lead to the formation of well-defined supramolecular assemblies, such as chains, sheets, or more complex three-dimensional structures. illinois.edu
The principles of supramolecular chemistry can be harnessed to design novel materials based on benzamide derivatives. For example, benzene-1,3,5-tricarboxamides are known to self-assemble into long, stable supramolecular polymers in water, driven by a combination of hydrogen bonding and hydrophobic interactions. acs.org By strategically modifying the substituents on the benzamide core, it is possible to tune the morphology and properties of these assemblies, leading to the formation of ribbons, membranes, and hollow tubes. acs.org
Similarly, benzimidazole (B57391) derivatives, which share structural similarities with the core of our target molecule, are widely used in the construction of supramolecular materials, including metal-organic frameworks (MOFs) and coordination polymers. google.comresearchgate.net The assembly of these structures is guided by non-covalent interactions, such as metal coordination and π-π stacking. google.comresearchgate.net The study of how this compound engages in these types of interactions could pave the way for its use as a building block in crystal engineering and materials science.
Development of Novel Catalytic Systems for Specific Transformations
The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. However, traditional methods often require stoichiometric activating agents, which generate significant amounts of waste. sigmaaldrich.com Consequently, the development of catalytic direct amidation methods is a key area of green chemistry research. sigmaaldrich.com
Recent advances have seen the emergence of a variety of novel catalytic systems for amide bond formation. Boron-based catalysts, for instance, have been shown to be effective in the direct amidation of carboxylic acids with amines under mild conditions. mdpi.com These catalysts have evolved from simple boronic acids to more complex diboronic acid anhydrides, which are capable of activating even challenging substrates like α-hydroxy acids. mdpi.com
Transition metal catalysts are also playing an increasingly important role in amidation reactions. Niobium-based catalysts have been developed for the solvent-free amidation of N-hydroxyimino esters, offering high yields and atom economy. acs.org More recently, nickel-based nanocatalysts have been employed for the reductive amidation of nitro compounds with esters, providing a direct and efficient route to amides. nih.gov
For the synthesis of this compound, these novel catalytic systems could offer more sustainable and efficient alternatives to traditional methods. For example, a key step in a potential synthesis could be the catalytic amidation of a 3-amino-4-methylamino-benzoic acid derivative. The development of a catalyst that is highly active and selective for this specific transformation would be a significant advancement.
Examples of Novel Catalytic Systems for Amidation:
| Catalyst Type | Description | Potential Application for Benzamide Synthesis |
| Boron-Derived Catalysts | Includes boronic acids and their derivatives that activate carboxylic acids for nucleophilic attack by amines. mdpi.com | Direct amidation of a substituted benzoic acid precursor. |
| Niobium Catalysts | Lewis acidic catalysts that can promote amidation reactions, often under solvent-free conditions. acs.org | Chemoselective amidation in the presence of other functional groups. |
| Nickel Nanocatalysts | Heterogeneous catalysts that can facilitate reductive amidation from nitro and ester functionalities. nih.gov | A one-pot synthesis from a nitro-substituted precursor. |
| Ruthenium Pincer Complexes | Homogeneous catalysts for the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com | Synthesis from an alcohol precursor, generating H2 as the only byproduct. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
